molecular formula C11H11F3O2 B7906112 4'-Ethoxy-3'-methyl-2,2,2-trifluoroacetophenone

4'-Ethoxy-3'-methyl-2,2,2-trifluoroacetophenone

Cat. No.: B7906112
M. Wt: 232.20 g/mol
InChI Key: MDQZGRRKIWOXRZ-UHFFFAOYSA-N
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Description

4’-Ethoxy-3’-methyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C11H11F3O2 It is a derivative of acetophenone, characterized by the presence of ethoxy, methyl, and trifluoromethyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often include the use of solvents like dichloromethane and temperatures around 25°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Ethoxy-3’-methyl-2,2,2-trifluoroacetophenone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4’-Ethoxy-3’-methyl-2,2,2-trifluoroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Ethoxy-3’-methyl-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Ethoxy-3’-methyl-2,2,2-trifluoroacetophenone is unique due to the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and physical properties. These functional groups can enhance its solubility, stability, and overall effectiveness in various applications.

Properties

IUPAC Name

1-(4-ethoxy-3-methylphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-3-16-9-5-4-8(6-7(9)2)10(15)11(12,13)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQZGRRKIWOXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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